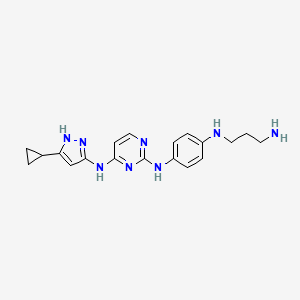

2,4-Pyrimidinediamine with linker

描述

准备方法

UNC0064-12 通常通过有机合成方法合成 . 具体的制备方法可能因研究需求而异,但通常涉及有机化合物的合成和纯化 . UNC0064-12 的合成涉及多个步骤,包括中间体的形成和最终产物的合成。 反应条件通常需要控制温度、特定溶剂和催化剂来获得所需的产物

化学反应分析

Core Pyrimidine Reactivity

The 2,4-diaminopyrimidine core governs foundational reactivity patterns:

-

Electrophilic Substitution : Preferentially occurs at the 5-position due to electron-deficiency modulation by amino groups. Halogenation (e.g., iodination with N-iodosuccinimide in dry CH₃CN) achieves 96–98% yields .

-

Nucleophilic Displacement : Chlorine at the 6-position (e.g., in intermediate 2 ) undergoes substitution with alkoxy/aryloxy nucleophiles (e.g., NaH/DMSO or THF, 77% yield) .

| Reaction Type | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Halogenation | N-Iodosuccinimide, dry CH₃CN, 25°C | 5 | 96–98% | |

| Nucleophilic Substitution | NaH, DMSO/THF, nucleophile (e.g., R-OH) | 6 | 61–79% |

Linker Functionalization Strategies

The aminopropyl-phenyl linker enables tailored modifications:

-

Amine-Alkylation : Primary amines (e.g., 12a-d ) react with alkyl halides or carbonyl compounds (EDCI/HOBt, DIPEA) to form secondary/tertiary amines .

-

Crosslinking : Maleimide-thiol or imidoester-amine coupling (pH 6.5–7.5) facilitates bioconjugation .

Suzuki Coupling for Aryl Diversification

The 5-iodo intermediate (5/6 ) undergoes Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups:

| Boronic Acid | Catalyst | Base | Solvent System | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxycarbonylphenyl | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 70–92% | |

| Phenyl | Pd(dbpf)Cl₂ | K₂HPO₄ | THF/H₂O | 85% |

Optimized conditions use Pd(dbpf)Cl₂ with K₂HPO₄ in THF/H₂O for electron-deficient aryl boronic acids .

Click Chemistry for Triazole Linker Assembly

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-containing linkers:

-

Alkyne Source : 5-Ethynyl-2,4-dimethoxybenzaldehyde (4 ) synthesized via Sonogashira coupling (28% yield) .

-

Reaction : Azide-functionalized resins + alkyne linker → stable triazole conjugates (RT, 12–24 hr) .

Biological Activity-Driven Modifications

-

HDAC/ALK Dual Inhibition : Carboxylic acid intermediates (5a-l ) condense with o-phenylenediamine to yield inhibitors with IC₅₀ < 100 nM against ALK-positive cells .

-

Prodrug Activation : Phosphate/acetate prodrug salts hydrolyze in vivo to release active 2,4-diaminopyrimidine pharmacophores .

Stability and Degradation Pathways

-

Acid Sensitivity : Methoxy-activated linkers resist TFA cleavage (cf. Wang resin) .

-

Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the cyclopropane moiety (linker) .

This reactivity profile positions 2,4-pyrimidinediamine-linker hybrids as adaptable scaffolds for medicinal chemistry and bioconjugation, with precise control over electronic and steric properties through modular synthesis .

科学研究应用

Cancer Therapy

The compound has been extensively studied for its potential as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). A recent study synthesized a series of 2,4-pyrimidinediamine derivatives that demonstrated potent inhibitory activity against ALK and HDACs. Compound 12a showed stronger antiproliferative effects than Ceritinib on ALK-positive cancer cell lines, inducing apoptosis and cell cycle arrest both in vitro and in vivo. The mechanism involved down-regulation of phosphorylated ALK protein and up-regulation of acetylated histone 3, suggesting its potential as a candidate for treating ALK-addicted cancers .

Autoimmune Diseases

The 2,4-pyrimidinediamine compounds have also been investigated for their ability to inhibit degranulation of immune cells such as mast cells and basophils. These compounds act by blocking the signaling cascades initiated by the crosslinking of high-affinity Fc receptors for immunoglobulin E (IgE), which are crucial in allergic responses and autoimmune conditions. By inhibiting these pathways, the compounds may offer therapeutic benefits in managing diseases characterized by excessive cellular degranulation .

Antibacterial Applications

Recent research has highlighted the development of novel antibacterial agents based on the 2,4-pyrimidinediamine scaffold. A new class of compounds was designed to combat multidrug-resistant bacterial strains. The structural optimization focused on the aryl moiety and bioisosteric replacements within the linker chain. These compounds exhibited significant antibacterial activity against various bacterial strains, indicating their potential use in addressing the urgent need for new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 2,4-pyrimidinediamine derivatives. Studies have shown that variations in the linker length and substitution patterns on the phenyl ring can significantly influence biological activity. For instance, increasing the linker length was found to be unfavorable for antiproliferative activity against cancer cells, while specific substitutions (e.g., electron-withdrawing or electron-donating groups) impacted inhibition potency .

Case Study: Dual Inhibition in Cancer Treatment

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12a | ALK | 0.5 | Down-regulates p-ALK; Up-regulates Ac-H3 |

| Ceritinib | ALK | 1.0 | - |

This table summarizes findings from a study evaluating the inhibitory potency of selected compounds against ALK.

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | E. coli | 15 |

| 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamine | S. aureus | 18 |

This table presents data on antibacterial activity against common pathogens.

作用机制

相似化合物的比较

生物活性

2,4-Pyrimidinediamine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of key enzymes involved in cancer and other diseases. This article focuses on the biological activity of 2,4-pyrimidinediamine compounds with linkers, emphasizing their potential as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).

Synthesis and Structural Variability

Recent studies have explored various structural modifications of 2,4-pyrimidinediamine to enhance its biological activity. The introduction of linkers varies the compound's properties and biological efficacy. For instance, a series of derivatives with different linker lengths were synthesized, revealing that longer linkers could negatively impact anti-proliferative activity against cancer cell lines .

The mechanism by which 2,4-pyrimidinediamine compounds exert their biological effects involves multiple pathways:

- Inhibition of ALK and HDACs : Compounds like 12a demonstrated strong inhibitory potency against ALK and HDAC1, leading to enhanced apoptosis in ALK-positive cancer cells. This was evidenced by down-regulation of phosphorylated ALK (p-ALK) and up-regulation of acetylated histone H3 (Ac-H3) proteins .

- Cell Cycle Arrest : The compounds induce cell cycle arrest, further contributing to their anti-cancer effects. Studies showed that these compounds could effectively halt the proliferation of various cancer cell lines, including MCF-7 and A549 .

Biological Activity Data

The following table summarizes the biological activities observed for selected 2,4-pyrimidinediamine derivatives:

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Activity Observed |

|---|---|---|---|---|

| 12a | ALK | 0.5 | H2228 | Strong inhibition |

| 12b | HDAC1 | 0.8 | MCF-7 | Moderate inhibition |

| 6a | ALK | 1.0 | A549 | Moderate inhibition |

| 6b | HDAC1 | 1.5 | BEL-7402 | Weak inhibition |

Case Studies

Case Study 1: Dual Inhibition in Cancer Therapy

A study evaluated the efficacy of a new series of pyrimidinediamine derivatives in treating ALK-dependent cancers. Compound 12a exhibited superior anti-proliferative effects compared to Ceritinib, a standard treatment for ALK-positive lung cancer. The study concluded that these derivatives could serve as promising candidates for further development in targeted cancer therapies .

Case Study 2: Mechanistic Insights through Molecular Docking

Molecular docking studies revealed that certain pyrimidinediamine derivatives interact with DNA through groove binding and oblique intercalation. This interaction is crucial for their mechanism as it may disrupt DNA replication in cancer cells . The docking poses demonstrated that these compounds can insert into DNA base pairs while extending into the grooves, suggesting a novel action mechanism for these inhibitors.

属性

IUPAC Name |

2-N-[4-(3-aminopropylamino)phenyl]-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8/c20-9-1-10-21-14-4-6-15(7-5-14)23-19-22-11-8-17(25-19)24-18-12-16(26-27-18)13-2-3-13/h4-8,11-13,21H,1-3,9-10,20H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYZTTPXKIYERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。